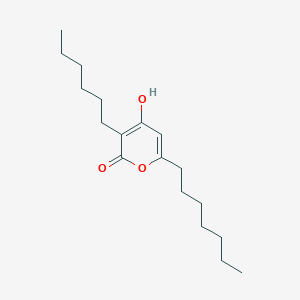
6-Heptyl-3-hexyl-4-hydroxy-2H-pyran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Heptyl-3-hexyl-4-hydroxy-2H-pyran-2-one is a chemical compound with the molecular formula C18H30O3 and a molecular weight of 294.43 g/mol . It is known for its unique structure, which includes a pyran-2-one ring substituted with heptyl and hexyl groups, as well as a hydroxyl group at the 4-position . This compound is also referred to as pseudopyronine B .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Heptyl-3-hexyl-4-hydroxy-2H-pyran-2-one typically involves the condensation of appropriate aldehydes and ketones followed by cyclization reactions . One common method involves the use of ethyl 2-hexyl-3-oxobutanoate as a starting material, which undergoes aldol condensation with heptanal to form the intermediate product. This intermediate then undergoes cyclization to form the desired pyran-2-one ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often includes the use of catalysts and controlled temperature and pressure conditions .
化学反応の分析
Types of Reactions
6-Heptyl-3-hexyl-4-hydroxy-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The alkyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyran-2-one derivatives.
科学的研究の応用
6-Heptyl-3-hexyl-4-hydroxy-2H-pyran-2-one has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 6-Heptyl-3-hexyl-4-hydroxy-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the pyran-2-one ring play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
6-Heptyl-4-hydroxypyran-2-one: Similar structure but lacks the hexyl group at the 3-position.
3-Hexyl-4-hydroxy-6-undecyltetrahydro-2H-pyran-2-one: Similar structure but has an undecyl group instead of a heptyl group.
4-Hydroxy-3,6-dimethyl-2H-pyran-2-one: Similar pyran-2-one ring but with different alkyl substitutions.
Uniqueness
6-Heptyl-3-hexyl-4-hydroxy-2H-pyran-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
CAS番号 |
420782-01-0 |
|---|---|
分子式 |
C18H30O3 |
分子量 |
294.4 g/mol |
IUPAC名 |
6-heptyl-3-hexyl-4-hydroxypyran-2-one |
InChI |
InChI=1S/C18H30O3/c1-3-5-7-9-10-12-15-14-17(19)16(18(20)21-15)13-11-8-6-4-2/h14,19H,3-13H2,1-2H3 |
InChIキー |
SJGBVXPXTMNDDG-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC1=CC(=C(C(=O)O1)CCCCCC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


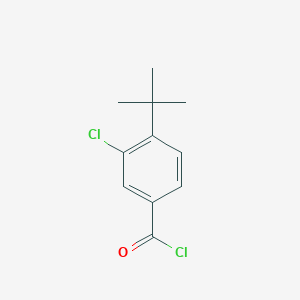
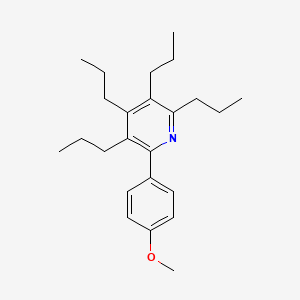
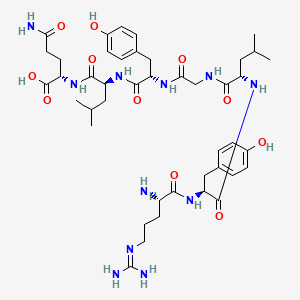
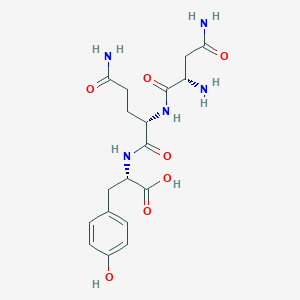
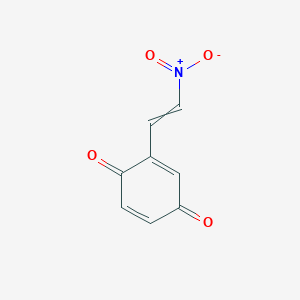

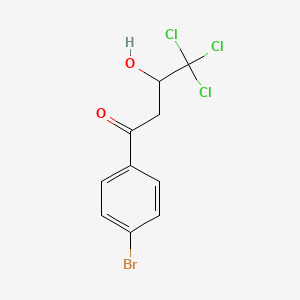
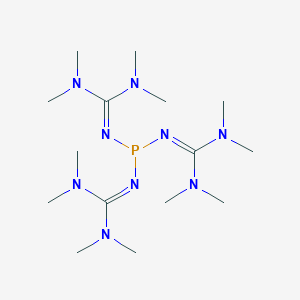
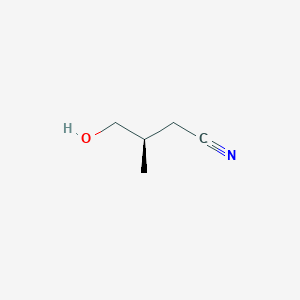
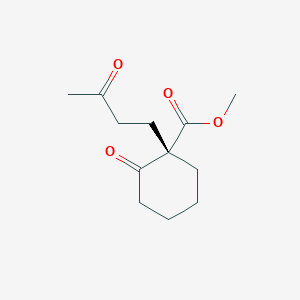
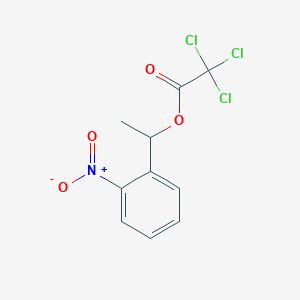
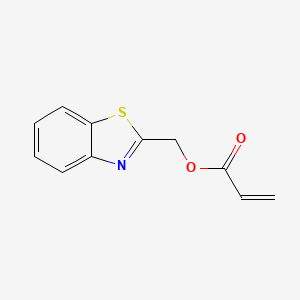
![4-{[11-(Pentamethyldisiloxanyl)undecyl]oxy}benzoic acid](/img/structure/B14248235.png)
![9-(1,4-Dihydroxynaphthalen-2-yl)-9lambda~5~-phosphabicyclo[4.2.1]nonan-9-one](/img/structure/B14248251.png)
